1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a unique combination of azetidine, piperazine, and pyridine rings, along with multiple fluorine substitutions
Preparation Methods
The synthesis of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps, typically starting with the preparation of the azetidine and piperazine intermediates. The azetidine ring can be synthesized through ring-opening polymerization of aziridines or azetidines . The piperazine ring is often introduced via nucleophilic substitution reactions. The final compound is obtained by coupling the azetidine and piperazine intermediates with the pyridine derivative under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the fluorinated aromatic rings.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds in the synthesis of this compound.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The unique structural features and fluorine content make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. The azetidine and piperazine rings contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other fluorinated azetidine and piperazine derivatives, such as:
- 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid
- Fluorophenyl-substituted pyrrolidine sulfonamides
These compounds share structural similarities but differ in their specific substitutions and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F5N4O2/c22-16-3-1-13(9-17(16)23)19(31)30-11-14(12-30)20(32)29-7-5-28(6-8-29)18-4-2-15(10-27-18)21(24,25)26/h1-4,9-10,14H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMVKOFRZULLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F5N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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